

In-Depth Technical Guide to the Physical Properties of **tert-Butyl 2-aminobenzoate**

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Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

Cat. No.: *B153150*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of **tert-Butyl 2-aminobenzoate** (CAS No. 64113-91-3). The information is compiled from various chemical suppliers and databases, offering a foundational resource for its use in research and development.

Core Physical Properties

tert-Butyl 2-aminobenzoate is a derivative of anthranilic acid, appearing as a brown to dark brown liquid at room temperature.^[1] Its core physical characteristics are summarized in the table below, providing a clear comparison of its quantitative data.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1] [2]
Molecular Weight	193.24 g/mol	[1] [2]
Appearance	Brown to nigger-brown liquid	[1]
Boiling Point	284.1 °C at 760 mmHg	[1]
Density	1.06 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.540	[1]
Flash Point	142.6 °C	[1]
Vapor Pressure	0.00138 mmHg at 25 °C	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]
Storage Temperature	2-8°C	[1]
Melting Point	Not available	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **tert-Butyl 2-aminobenzoate**. The following data has been reported:

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For **tert-Butyl 2-aminobenzoate**, the following chemical shifts have been reported in CDCl₃:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.82	dd	1H	Aromatic Proton
7.22	ddd	1H	Aromatic Proton
6.55-6.65	m	2H	Aromatic Protons
5.7	br s	1H	Amine Proton (NH)
1.58	s	9H	tert-Butyl Protons

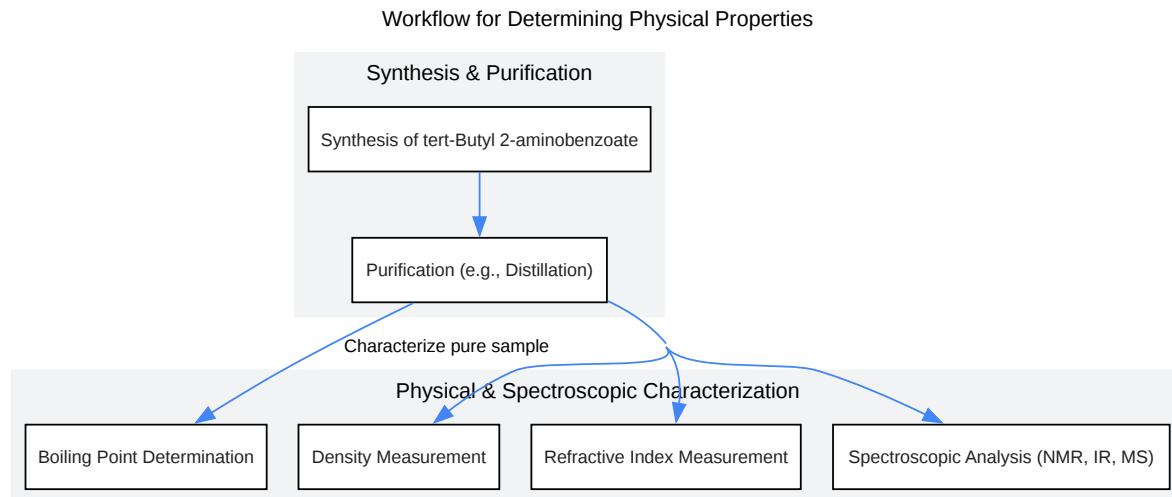
Other Spectroscopic Data

While detailed experimental spectra for ^{13}C NMR, IR, and Mass Spectrometry of **tert-Butyl 2-aminobenzoate** are not readily available in the public domain, predicted data and data for its isomers provide valuable insights. It is recommended that researchers acquire experimental spectra for their specific samples for definitive characterization.

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of **tert-Butyl 2-aminobenzoate** are not extensively published. However, standard laboratory procedures for these measurements are well-established.

Determination of Physical Properties Workflow



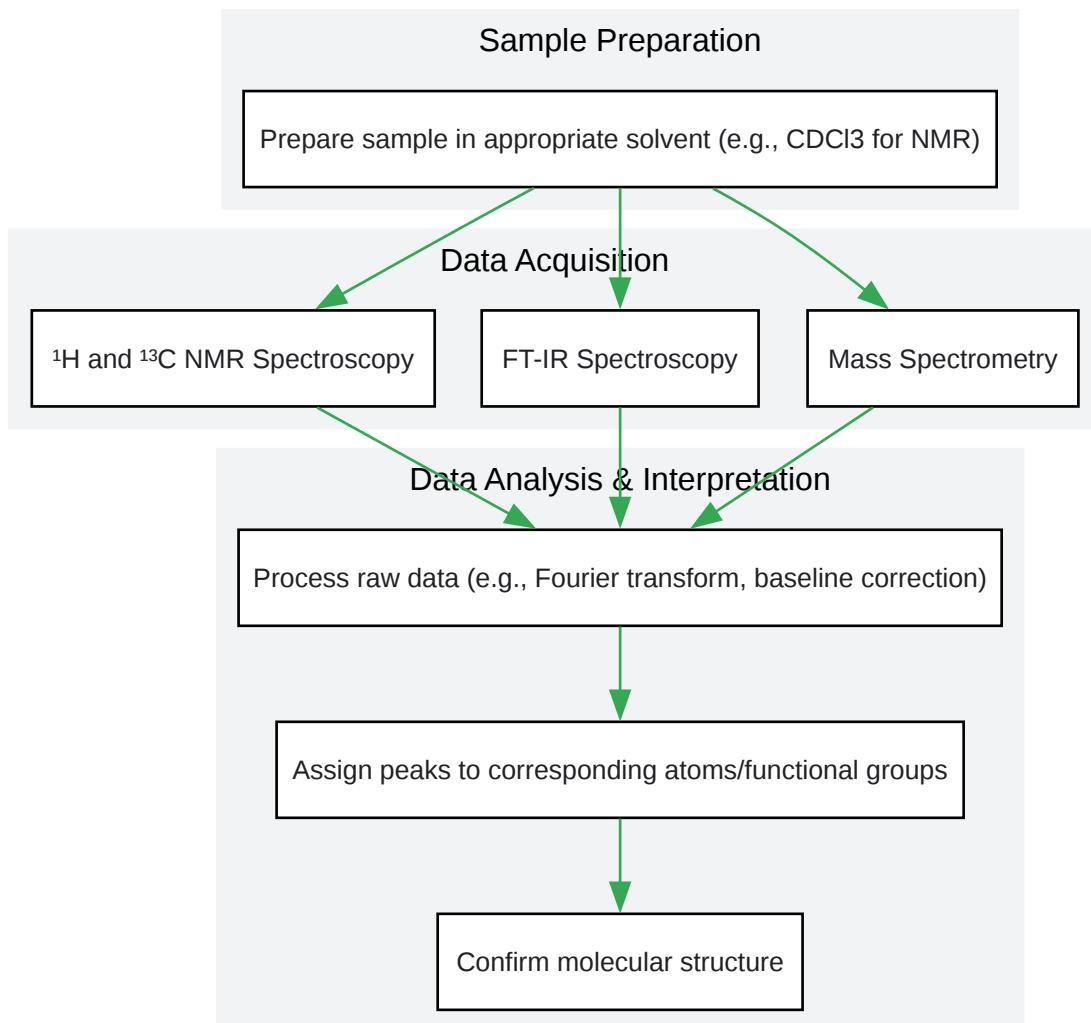
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Caption: A logical workflow for the synthesis, purification, and subsequent characterization of **tert-Butyl 2-aminobenzoate**.

General Protocol for Spectroscopic Analysis

The following diagram outlines a general workflow for obtaining and interpreting spectroscopic data, which is applicable to **tert-Butyl 2-aminobenzoate**.

General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for the spectroscopic analysis of an organic compound like **tert-Butyl 2-aminobenzoate**.

Crystalline Structure

There is currently no publicly available data on the crystal structure or polymorphism of **tert-Butyl 2-aminobenzoate**. Further research involving single-crystal X-ray diffraction would be required to elucidate these properties.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory practices for handling chemicals should be followed, including the use of personal protective equipment. The compound should be stored in a cool, dry, and well-ventilated area.[\[1\]](#)

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References

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